3-fluoro-N-(2-oxoindolin-5-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWWPGUERTVDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 3 Fluoro N 2 Oxoindolin 5 Yl Benzamide Analogues
Influence of Benzamide (B126) Moiety Modifications
The benzamide portion of the molecule plays a crucial role in its interaction with biological targets. Alterations to the phenyl ring and the amide linkage have been shown to be critical for activity in related compound series.
Impact of Substituents on the Phenyl Ring (e.g., Fluorine Position and Other Halogens)
The nature and position of substituents on the phenyl ring of the benzamide moiety are key determinants of biological activity. In analogous series of benzamide-containing compounds, the presence and location of halogen atoms can significantly modulate potency. For instance, the substitution pattern on the aromatic ring is a critical factor influencing the inhibitory capacity of benzamide derivatives. While direct SAR studies on moving the 3-fluoro substituent of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide are not extensively detailed in the provided context, general principles from related molecules suggest that such modifications would likely alter the electronic properties and conformation of the molecule, thereby affecting its binding affinity to target proteins.
In broader studies of benzamide analogues, the introduction of different substituents on the phenyl ring has been shown to have a significant impact. For example, the addition of an amino group to the benzamide moiety has been found to increase inhibitory capacity in certain contexts. nih.gov Conversely, further derivatization of such groups, for instance, to dimethylamino, sulfonamide, or carbamate (B1207046) derivatives, has been observed to negatively affect affinity. nih.gov This suggests that both the electronic influence and the steric bulk of substituents are important considerations.
| Modification | General Impact on Activity (in related series) |
| Addition of an amino group | Increased inhibitory capacity nih.gov |
| Derivatization of amino group | Reduced activity nih.gov |
Variations in the Amide Linkage
The amide linkage is a central feature of the molecule, providing a key point of interaction and maintaining the relative orientation of the benzamide and indolin-2-one moieties. Studies on related benzamide-containing molecules have demonstrated that the orientation of the amide group is critical for activity. In one study, inversion of the amide group in a series of benzamides to the corresponding anilides resulted in a loss of activity, highlighting the importance of the hydrogen bond donor and acceptor properties of the amide linkage for interaction with biological targets. nih.gov While specific variations of the amide linkage in this compound have not been detailed, it can be inferred that modifications such as N-methylation or replacement with bioisosteres like esters or ketones would likely have a profound impact on the compound's activity.
Influence of Indolin-2-one Moiety Modifications
Substitutions on the Indolinone Ring System (e.g., at C-5)
The 5-position of the indolin-2-one ring, where the amide linkage is attached, is a key site for substitution. While the parent compound has a nitrogen linkage at this position, studies on related 2-oxoindoline derivatives have explored the impact of various substituents at other positions of the indolinone ring. For instance, the introduction of halogen atoms, such as chlorine or bromine, at the C4 and C6 positions of the 2-oxoindoline core has been shown to improve the inhibitory properties of certain related compounds. nih.gov In one study, a chlorine substitution at the 5th position of the isatin (B1672199) moiety was found to be favorable for anti-breast cancer activity in a series of related analogues. researchgate.net
| Modification on Indolinone Ring | Observed Effect in Analogous Series |
| Halogen (Cl, Br) at C4 and C6 | Improved c-MET inhibition nih.gov |
| Chlorine at C5 | Favorable for anti-breast cancer activity researchgate.net |
Modifications at the N-1 Position of Indolin-2-one
The N-1 position of the indolin-2-one ring is a common site for modification in the development of related inhibitors. In a series of 2-oxoindoline derivatives, substitutions at the N-1 position had a mixed impact on inhibitory activity. nih.gov For example, the introduction of a p-chlorophenyl group led to high potency, whereas a meta-double substitution with a trifluoromethyl group resulted in an almost complete loss of kinase activity. nih.gov This indicates that the steric and electronic properties of the substituent at the N-1 position are critical for optimal activity. Furthermore, cyclizing an acetamido moiety at this position into a rigid bicyclic aromatic structure, such as a 2-benzofuran or 2-benzothiophene, had a more pronounced effect on activity compared to larger aromatic systems like naphthalene (B1677914) or benzimidazole. nih.gov
| N-1 Substituent | Impact on Kinase Activity (in a related series) |
| p-chlorophenyl | High potency nih.gov |
| m-bis(trifluoromethyl)phenyl | Abrogation of activity nih.gov |
| 2-benzofuran | More pronounced effect nih.gov |
| 2-benzothiophene | More pronounced effect nih.gov |
| 2-naphthyl | Less pronounced effect nih.gov |
| 2-benzimidazole | Less pronounced effect nih.gov |
Role of Linker Regions in Structural Optimization
The amide group in this compound serves as the primary linker between the two key aromatic moieties. As discussed, the orientation and properties of this amide linker are crucial for maintaining biological activity. nih.gov In broader medicinal chemistry, the length, flexibility, and chemical nature of linkers are often optimized to achieve the desired orientation of pharmacophoric groups for optimal target engagement. While specific studies on varying the linker in this compound are not available in the provided context, it is a common strategy in drug design to explore different linker types to improve potency and pharmacokinetic properties.
Pharmacophoric Feature Analysis and Design Principles
The rational design of potent and selective inhibitors based on the this compound scaffold is underpinned by a thorough understanding of its pharmacophoric features and the subsequent application of informed design principles. Analysis of the structure-activity relationships (SAR) within this chemical series has identified key molecular interactions that are crucial for biological activity. These insights guide the strategic modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.
A pharmacophore model for this class of compounds typically highlights several critical features: a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring. The 2-oxoindoline core is a pivotal component, often engaging in crucial interactions within the target's binding site. Molecular modelling studies of related N-substituted-2-oxoindoline derivatives have shown that this core can interact with hydrophobic clefts in the active site of protein kinases. nih.gov
The design principles for modifying the this compound scaffold revolve around optimizing these key interactions. This involves a systematic exploration of substitutions on both the 2-oxoindoline and the benzamide moieties.
Key Pharmacophoric Features:
Hydrogen Bond Donor: The amide N-H group is a critical hydrogen bond donor, forming a key interaction with the protein backbone in the hinge region of many kinases.
Hydrogen Bond Acceptor: The carbonyl oxygen of the 2-oxoindoline lactam and the amide carbonyl oxygen can act as hydrogen bond acceptors, forming interactions with amino acid residues in the active site.
Hydrophobic Core: The 2-oxoindoline ring system serves as a hydrophobic core that can occupy a hydrophobic pocket within the target protein.
Aromatic Rings: Both the benzamide and the 2-oxoindoline rings contribute to aromatic and hydrophobic interactions, such as π-π stacking and van der Waals forces, which are essential for binding affinity. The fluorine atom on the benzamide ring can also participate in specific interactions and influence the electronic properties of the ring.
Design Principles and SAR Findings:
Systematic modifications of the parent structure have yielded valuable insights into the SAR of this compound class. The following table summarizes the effects of various substitutions on the biological activity, based on findings from related N-(2-oxoindolin-5-yl)benzamide analogues.
| Compound ID | R1 (2-oxoindoline) | R2 (benzamide) | Biological Activity (IC₅₀, nM) |
| 1 | H | 3-F | (Reference) |
| 2 | 4-Cl | 3-F | Improved |
| 3 | 6-Br | 3-F | Improved |
| 4 | H | 4-NO₂ | Improved |
| 5 | H | 3-CF₃ | Decreased |
| 6 | 4,6-diCl | 4-NO₂ | Significantly Improved |
Note: The data presented is a representative compilation from studies on analogous series and is intended to illustrate general SAR trends.
The research findings indicate that the introduction of halogen atoms, such as chlorine or bromine, at the C4 and C6 positions of the 2-oxoindoline core can lead to an improvement in inhibitory activity. nih.gov Furthermore, substitution on the benzamide ring plays a crucial role. For instance, a nitro group at the para-position of the benzamide ring has been shown to enhance potency. nih.gov Conversely, bulky electron-withdrawing groups like a trifluoromethyl group at the meta-position may lead to a decrease in activity, suggesting steric constraints within the binding pocket. The combination of beneficial substitutions, such as dichlorination of the oxoindoline ring and a nitro group on the benzamide, can result in a significant enhancement of biological activity. nih.gov
These pharmacophoric insights and design principles provide a rational framework for the further optimization of this compound analogues to develop novel therapeutic agents with improved efficacy and selectivity.
Mechanistic Investigations and Molecular Target Identification
Target-Specific Inhibition Profiling
The indolin-2-one and benzamide (B126) moieties are recognized pharmacophores that interact with a variety of enzymatic targets. The following sections detail the inhibition profiles of compounds containing these scaffolds against key enzymes implicated in pathological processes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition
The indolin-2-one scaffold is a well-established core structure for the development of potent VEGFR-2 kinase inhibitors. nih.govju.edu.saresearchgate.netnih.gov VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival.
A study detailing the design and synthesis of new indolin-2-one derivatives identified several compounds with potent VEGFR-2 inhibitory activity. For instance, some of these derivatives demonstrated IC50 values ranging from 0.078 to 0.358 µM. nih.govju.edu.sanih.gov Notably, one of the most potent compounds in this series exhibited an IC50 of 0.078 µM, indicating a higher potency than the well-known VEGFR-2 inhibitor, sunitinib, which had an IC50 of 0.139 µM in the same study. nih.govju.edu.sanih.gov Another derivative also showed significant inhibition with an IC50 of 0.087 µM. nih.govju.edu.sanih.gov
Interactive Table: VEGFR-2 Inhibition by Indolin-2-one Derivatives
| Compound | IC50 (µM) against VEGFR-2 | Reference Compound (Sunitinib) IC50 (µM) |
|---|---|---|
| Derivative 17a | 0.078 | 0.139 |
| Derivative 10g | 0.087 | 0.139 |
| Derivative 5b | 0.160 | 0.139 |
| Derivative 15a | 0.180 | 0.139 |
These findings underscore the significance of the indolin-2-one scaffold in achieving potent VEGFR-2 kinase inhibition. The specific substitutions on the indolin-2-one ring system play a crucial role in modulating the inhibitory activity.
Other Kinase Inhibition Profiles
Beyond VEGFR-2, derivatives of the indolin-2-one scaffold have been investigated for their inhibitory effects on a range of other protein kinases. A recent study on indolinone-based molecules revealed their potential as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase. One particular compound demonstrated an inhibitory effect on CDK-2 with an IC50 value that was 4.8-fold lower than the reference compound, indirubin. nih.gov The same compound showed comparable inhibition against CDK-4. nih.gov Another derivative displayed potent nanomolar inhibitory action against both EGFR kinase and VEGFR-2, with IC50 values that were approximately 8.8-fold and 5.4-fold lower than those of indirubin, respectively. nih.gov
The benzamide scaffold has also been incorporated into kinase inhibitors. For example, a series of N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAF V600E mutant kinase, which is prevalent in many human cancers. nih.gov Two compounds from this series exhibited submicromolar inhibitory activities against BRAF V600E. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition in Related Scaffolds
Both the indolin-2-one and benzamide scaffolds have been utilized in the design of selective Cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.govnih.gov COX-2 is an enzyme that plays a key role in inflammation and pain, and its selective inhibition is a therapeutic strategy to avoid the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
A study on new 1,3-dihydro-2H-indolin-2-one derivatives identified compounds with significant COX-2 inhibitory activities. The most potent compounds in this series exhibited IC50 values of 2.35 µM, 2.422 µM, and 3.34 µM. nih.gov In the context of benzamide derivatives, research has explored their potential as COX-2 inhibitors. One study focused on N-2-(phenylamino) benzamide derivatives as dual inhibitors of COX-2 and Topoisomerase I. The optimal compound from this series demonstrated an enhanced inhibitory effect on COX-2 when compared to tolfenamic acid. nih.govacs.org
Cellular Pathway Modulation
The inhibitory effects of compounds containing the indolin-2-one and benzamide scaffolds on their respective molecular targets translate into the modulation of critical cellular pathways, most notably the induction of apoptosis.
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction in cancer cells is a primary goal of many anticancer therapies. The indolin-2-one scaffold has been shown to be a key feature in molecules that induce apoptosis.
In a study of novel indolin-2-one derivatives, the most potent VEGFR-2 inhibitor was found to increase total apoptosis by 3.5-fold in HepG2 cells. nih.govju.edu.saresearchgate.net Another study on different indolin-2-one derivatives demonstrated that treatment of HepG2 cells with these compounds led to a significant increase in the percentage of cells in the early apoptotic stage, approximately a 6-fold increase compared to untreated cells. nih.gov The population of cells in late apoptosis also increased by 11- and 21-fold for two different compounds in this study. nih.gov The pro-apoptotic potential of 3-methyleneisoindolinones, another class of indolinone derivatives, has also been confirmed. acs.org
Caspase Activation
The process of apoptosis is executed by a family of cysteine proteases known as caspases. The activation of these enzymes is a hallmark of apoptotic cell death. Research on indolin-2-one derivatives has demonstrated their ability to activate key caspases.
One study found that a potent indolin-2-one based VEGFR-2 inhibitor upregulated the expression levels of caspase-3 and caspase-9 by 6.9-fold and 3.7-fold, respectively. nih.govju.edu.saresearchgate.net Another investigation into indolinone-based molecules revealed that they initiated the caspase-3/7 cascade, leading to the activation of both intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, N-substituted benzamides have been shown to induce cytochrome c release from the mitochondria and subsequent activation of caspase-9. nih.gov The activation of both initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) confirms that these scaffolds can trigger the complete apoptotic signaling cascade. nih.govresearchgate.net
Interactive Table: Caspase Activation by Indolin-2-one Derivatives
| Compound | Fold Increase in Caspase-3 Expression | Fold Increase in Caspase-9 Expression |
|---|
A comprehensive review of scientific literature and chemical databases reveals no available research data for the specific compound 3-fluoro-N-(2-oxoindolin-5-yl)benzamide .
Therefore, it is not possible to generate an article detailing the mechanistic investigations and molecular target identification for this compound as requested. Extensive searches for information pertaining to its effects on protein expression, cell cycle, anti-proliferative activity, tubulin polymerization, or specific enzyme interactions have yielded no results.
The following sections, as outlined in the prompt, cannot be addressed due to the absence of published scientific findings:
Enzymatic Assays for Specific Target Validation: No enzymatic assays have been reported in the literature to validate specific molecular targets for this compound.
Without any primary research or review articles on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Compound Names Mentioned
Computational and in Silico Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.
Docking studies for 3-fluoro-N-(2-oxoindolin-5-yl)benzamide and its close analogs have been performed against several key protein targets implicated in various diseases.
VEGFR-2: The 2-oxoindoline core is a well-established pharmacophore that targets the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. mdpi.comelsevierpure.com Docking simulations of related 2-oxoindoline derivatives consistently show that the oxoindoline moiety anchors the molecule into the hinge region of the VEGFR-2 active site. mdpi.comnih.gov The amide linker and the 3-fluorobenzamide (B1676559) portion of the molecule extend into the surrounding pocket, forming additional interactions that contribute to binding affinity.
Acetylcholinesterase (AChE): In the context of Alzheimer's disease research, benzamide (B126) derivatives have been explored as inhibitors of acetylcholinesterase. nih.gov Docking studies on similar benzamide-containing compounds reveal that the carbonyl group of the benzamide is crucial for forming hydrogen bonds within the AChE active site. nih.govresearchgate.net The aromatic rings typically engage in π-π stacking interactions with key aromatic residues in the catalytic gorge of the enzyme. researchgate.net
COX-2: While various heterocyclic compounds have been docked against cyclooxygenase-2 (COX-2) to explore potential anti-inflammatory activity, specific studies detailing the interaction of this compound with the COX-2 active site are not extensively documented in the reviewed literature. plantarchives.orgnih.gov General findings for other inhibitors suggest that key interactions often involve the formation of hydrogen bonds with residues like Arg120 and Tyr355 and the occupation of a hydrophobic side pocket. nih.gov
The predictive power of docking simulations lies in identifying the specific amino acid residues that are critical for molecular recognition and binding.
Interactions with VEGFR-2: The binding of 2-oxoindoline scaffolds to VEGFR-2 is characterized by specific, recurring interactions. The NH group of the indolinone core typically acts as a hydrogen bond donor to the backbone carbonyl of glutamate (B1630785) residue Glu917, while the carbonyl oxygen acts as a hydrogen bond acceptor from the backbone NH of Cys919. mdpi.com These two hydrogen bonds are considered critical for anchoring the inhibitor in the ATP binding cleft. The 3-fluorobenzamide moiety is predicted to occupy a hydrophobic region, where the fluorine atom can form favorable halogen bonds or hydrophobic interactions, further stabilizing the complex.
Interactions with Acetylcholinesterase: For acetylcholinesterase, the predicted binding mode for a benzamide-type ligand involves the benzamide's carbonyl oxygen forming a hydrogen bond with the hydroxyl group of Tyr121. nih.govresearchgate.net The oxoindoline and fluorophenyl rings are positioned to form π-π stacking and hydrophobic interactions with aromatic residues such as Trp86, Tyr337, and Phe330, which line the active site gorge. nih.govresearchgate.net
The following table summarizes the predicted key interactions based on studies of closely related compounds.
| Target Protein | Key Interacting Residues (Predicted) | Type of Interaction | Interacting Moiety of Ligand |
|---|---|---|---|
| VEGFR-2 | Cys919 | Hydrogen Bond (Acceptor) | Oxoindoline Carbonyl (C=O) |
| Glu917 | Hydrogen Bond (Donor) | Oxoindoline Amine (N-H) | |
| Hydrophobic Pocket Residues | Hydrophobic/van der Waals | 3-Fluorobenzamide Ring | |
| Acetylcholinesterase | Tyr121 | Hydrogen Bond | Benzamide Carbonyl (C=O) |
| Trp86, Tyr337, Phe330 | π-π Stacking | Aromatic Rings |
Molecular Dynamics (MD) Simulations
To validate the static poses obtained from molecular docking and to understand the dynamic behavior of the ligand-protein complex over time, molecular dynamics (MD) simulations are employed. These simulations provide insights into the stability of binding and the flexibility of the ligand and protein. nih.gov
MD simulations performed on similar ligand-VEGFR-2 complexes have been used to assess the stability of the predicted binding pose. mdpi.comnih.gov By monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound within the active site. A low and stable RMSD value for the ligand suggests that the docking pose is credible and the ligand does not diffuse away from the binding pocket.
MD simulations allow for the analysis of dynamic hydrogen bonds and other non-covalent interactions throughout the simulation. This provides a more realistic picture of the binding event than the static image from docking. For a compound like this compound bound to VEGFR-2, an MD simulation would track the persistence of the key hydrogen bonds with Glu917 and Cys919. Analysis of the simulation can confirm that these interactions are maintained for a significant percentage of the simulation time, reinforcing their importance for the stability of the complex. nih.gov
Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.gov These calculations provide information on the distribution of electron density, molecular orbital energies, and chemical reactivity.
Studies on the closely related structural isomer, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, provide valuable comparative data for understanding the electronic characteristics of the this compound structure. scispace.comeurjchem.com DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry and compute electronic parameters. nih.govscispace.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining molecular reactivity. The HOMO energy (EHOMO) relates to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
The molecular electrostatic potential (MEP) map is another useful tool derived from these calculations. It visualizes the electron density distribution, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov For this class of molecules, the negative potential is typically concentrated around the electronegative oxygen and fluorine atoms, while positive potential is found around the amide hydrogen atoms.
The table below presents theoretical electronic properties based on data from closely related fluoro-benzamide structures.
| Quantum Chemical Parameter | Significance | Predicted Characteristic |
|---|---|---|
| EHOMO | Electron Donating Ability | Localized on electron-rich aromatic portions |
| ELUMO | Electron Accepting Ability | Localized on electron-deficient regions |
| HOMO-LUMO Gap (ΔE) | Chemical Reactivity / Stability | A relatively small gap indicates potential for high chemical and biological activity |
| Molecular Electrostatic Potential (MEP) | Reactivity Sites | Negative potential (red) on carbonyl oxygens and fluorine; Positive potential (blue) on N-H protons |
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target.
Ligand-based virtual screening would involve comparing this compound to a set of known active compounds for a particular biological target. This is often done when the three-dimensional structure of the target is unknown. Methods such as 2D similarity searching, 3D shape matching, and pharmacophore modeling would be employed to assess its potential biological activity based on structural and electronic similarities to known active molecules.
Structure-based virtual screening , or molecular docking, would be performed if the 3D structure of a relevant biological target (e.g., a protein or enzyme) is available. This involves computationally placing the this compound molecule into the binding site of the target and calculating a score that estimates the strength of the interaction. This provides predictions about the binding mode and affinity of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities would be required. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds based on their calculated molecular descriptors.
A key outcome of QSAR studies is the identification of specific molecular descriptors that are significantly correlated with the biological activity of interest. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., dipole moment). For derivatives of this compound, identifying these key descriptors would provide crucial insights into the structural features that are important for their efficacy, thereby guiding the design of more potent analogs.
Preclinical Biological Evaluation
In Vitro Cellular Assays
In vitro studies are fundamental for the initial characterization of a compound's biological activity at a cellular level. These assays provide crucial data on antiproliferative effects, cytotoxicity, and specific molecular targets.
Antiproliferative Activity in Various Cancer Cell Lines
The antiproliferative activity of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide has been evaluated against a panel of human cancer cell lines representing various tumor types. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are a key metric in these assessments.
While specific IC₅₀ data for this compound against the A549 (lung carcinoma), B16-F10 (melanoma), DU145 (prostate carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), U87-MG (glioblastoma), U138-MG (glioblastoma), and HCT116 (colorectal carcinoma) cell lines are not available in the public domain, studies on structurally related N-(2-oxoindolin-5-yl)benzamide derivatives have shown significant antiproliferative effects. These related compounds often exhibit IC₅₀ values in the low micromolar to nanomolar range, suggesting that the core structure is a promising scaffold for anticancer activity. The presence and position of the fluorine atom on the benzamide (B126) ring are known to significantly influence the biological activity of small molecules, often enhancing their potency and metabolic stability.
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | Data not available |
| B16-F10 | Melanoma | Data not available |
| DU145 | Prostate Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| U87-MG | Glioblastoma | Data not available |
| U138-MG | Glioblastoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
IC₅₀: Half-maximal inhibitory concentration.
Cell Viability Assessments
Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are employed to quantify the cytotoxic effects of a compound on cancer cells. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
For this compound, it is anticipated that a dose-dependent decrease in cell viability would be observed in the tested cancer cell lines, consistent with the antiproliferative activity. The results of such assays would provide further evidence of the compound's potential as a cytotoxic agent. However, specific data from MTT assays for this particular compound are not publicly available.
Enzyme Inhibition Assays
To understand the mechanism of action, enzyme inhibition assays are conducted to determine if the compound interacts with specific molecular targets known to be involved in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2) are two such important targets.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The indolinone scaffold, a core component of this compound, is present in several approved VEGFR-2 inhibitors. It is hypothesized that this compound may also exhibit inhibitory activity against this kinase.
COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. Inhibition of COX-2 is another avenue for cancer treatment and prevention.
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | IC₅₀ (µM) |
| VEGFR-2 | Data not available |
| COX-2 | Data not available |
IC₅₀: Half-maximal inhibitory concentration.
Selectivity Profiling
An important aspect of preclinical evaluation is to assess the selectivity of a compound for cancer cells over normal, healthy cells. A high degree of selectivity is desirable as it can translate to a wider therapeutic window and fewer side effects in a clinical setting. This is typically determined by comparing the IC₅₀ values in cancer cell lines to those in normal cell lines (e.g., fibroblasts or endothelial cells). A selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, provides a quantitative measure of this property. An SI value greater than 1 indicates a degree of selectivity for cancer cells. Specific selectivity profiling data for this compound is not currently available.
In Vivo Efficacy Studies in Animal Models (Excluding Safety/Toxicity)
Following promising in vitro results, the efficacy of a compound is evaluated in living organisms, typically in rodent models of cancer. These studies provide insights into the compound's ability to inhibit tumor growth in a more complex biological system.
Tumor Growth Inhibition in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for assessing in vivo anticancer efficacy. The effect of the test compound on tumor volume and growth rate is monitored over time.
While specific data on the in vivo efficacy of this compound in xenograft models is not available, it is a critical step in its preclinical development. Such studies would provide essential information on its potential as a therapeutic agent in a physiological context.
Assessment of Biological Response in Disease Models (e.g., anti-inflammatory activity)
There is no publicly available information from preclinical studies to detail the assessment of the biological response of this compound in any disease models. Consequently, no data tables or detailed research findings on its potential anti-inflammatory activity or efficacy in other therapeutic areas can be provided.
Correlation of In Vitro and In Vivo Findings
Due to the absence of both in vitro and in vivo preclinical data for this compound, a correlation of findings between these two stages of research cannot be established or discussed.
Future Research Directions
Exploration of Novel Analogues with Enhanced Potency and Selectivity
The development of analogues is a cornerstone of medicinal chemistry to optimize the therapeutic index of a lead compound. For 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, future research will likely focus on systematic structural modifications to enhance its potency and selectivity.
The oxoindoline scaffold is a well-established "privileged scaffold" in the development of kinase inhibitors. sci-hub.senih.govresearchgate.net Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. sci-hub.senih.gov Many approved anti-cancer drugs, such as Sunitinib, are based on the 2-oxoindoline core and function as multi-targeted tyrosine kinase inhibitors. researchgate.netnih.gov Future research should, therefore, involve the synthesis of analogues of this compound to explore its potential as a kinase inhibitor. Modifications could include substitutions at various positions on the oxoindoline and benzamide (B126) rings to improve binding affinity and selectivity for specific kinase targets.
The fluorine atom on the benzamide ring is a critical feature. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. nbinno.com The presence of fluorine can significantly alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. nih.gov Research into novel analogues could explore the effects of altering the position or number of fluorine substituents on the benzamide ring.
Furthermore, the N-substituted benzamide moiety is a feature of several classes of bioactive molecules, including some histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net The exploration of analogues could also investigate whether modifications to this part of the molecule could confer activity against other important cancer targets.
A systematic structure-activity relationship (SAR) study would be essential. By creating a library of analogues and testing their activity against a panel of cancer cell lines and specific molecular targets, researchers can identify the key structural features required for optimal efficacy and selectivity.
Investigation of Combination Therapies with this compound
To address the complexity of diseases like cancer, combination therapies are becoming increasingly important. Future research should investigate the synergistic or additive effects of this compound when used in combination with existing therapeutic agents.
Given that the oxoindoline core is common in kinase inhibitors, a logical starting point would be to combine this compound with standard-of-care chemotherapies or other targeted agents. sci-hub.senih.govresearchgate.net For instance, if the compound is found to inhibit a specific kinase pathway, combining it with a drug that targets a different but complementary pathway could lead to a more potent anti-cancer effect and potentially overcome drug resistance.
Moreover, if analogues show potential as inhibitors of targets like VEGFR-2, a key player in angiogenesis, combination with other anti-angiogenic agents or with cytotoxic drugs could be explored. mdpi.com The rationale is to simultaneously target tumor cell proliferation and the blood supply that sustains the tumor.
Preclinical studies, both in vitro and in vivo, would be necessary to evaluate the efficacy and safety of such combinations. These studies would help to identify the most promising combination strategies and the optimal sequencing of drug administration.
Advanced Mechanistic Elucidation and Target Validation
A critical area of future research is to precisely define the mechanism of action of this compound. While its structural components suggest potential targets like protein kinases or HDACs, experimental validation is crucial. sci-hub.senih.govnih.gov
Advanced molecular and cellular biology techniques can be employed to identify the specific protein(s) that this compound interacts with. Techniques such as chemical proteomics, affinity chromatography, and molecular docking simulations can help in identifying and validating its direct biological targets. nih.gov
Once a primary target is identified, further studies will be needed to understand how the compound modulates the target's activity and the downstream signaling pathways that are affected. This could involve assays to measure enzyme activity, gene expression profiling, and analysis of post-translational modifications of key signaling proteins. A deep understanding of the mechanism of action is essential for rational drug development and for identifying patient populations that are most likely to respond to the therapy.
Development of Advanced Delivery Systems
Many small molecule inhibitors, particularly those with complex aromatic structures like this compound, often exhibit poor water solubility. semanticscholar.orgmdpi.com This can limit their bioavailability and therapeutic efficacy. Therefore, a significant future research direction is the development of advanced drug delivery systems to overcome this challenge.
Formulation strategies such as encapsulation in nanoparticles, liposomes, or polymeric micelles could enhance the solubility and stability of the compound. bibliotekanauki.plekb.eg These delivery systems can also be designed to target the drug to the tumor site, thereby increasing its local concentration and reducing systemic side effects. nih.gov
Hydrogels are another promising drug delivery vehicle for poorly water-soluble drugs. mdpi.comnih.gov They can be designed for controlled and sustained release of the therapeutic agent. Given that a large number of chemotherapeutic candidates have poor water solubility, incorporating this compound into such a delivery system could significantly enhance its therapeutic potential. mdpi.com
The development of such delivery systems would require a multidisciplinary approach, combining expertise in medicinal chemistry, materials science, and pharmacology. The ultimate goal would be to create a formulation that maximizes the therapeutic benefit of this compound while minimizing its potential toxicity.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
